2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid
Description
Properties
IUPAC Name |
2-(4-phenyl-1,3-thiazol-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)6-9-11(12-7-15-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYNROPGKZVGRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC=N2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859482-70-5 | |
| Record name | 2-(4-phenyl-1,3-thiazol-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects. For instance, some thiazole derivatives have been shown to have anti-inflammatory and analgesic activity with a fast onset of action.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Cellular Effects
Thiazole derivatives have been shown to have diverse effects on various types of cells and cellular processes. For example, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines.
Molecular Mechanism
Thiazole derivatives are known to be highly reactive due to an acidic proton at C-2, which has led to their use in the production of a wide range of new chemical compounds.
Temporal Effects in Laboratory Settings
Thiazole derivatives have been used in a variety of laboratory settings due to their diverse biological activities.
Dosage Effects in Animal Models
Thiazole derivatives have been used in a variety of animal models due to their diverse biological activities.
Metabolic Pathways
Thiazole derivatives are known to be involved in a variety of metabolic pathways due to their diverse biological activities.
Biological Activity
2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. These interactions can lead to the modulation of enzyme activities and receptor functions. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their function and leading to various pharmacological effects, such as anti-inflammatory and antimicrobial activities .
1. Anti-inflammatory Activity
Research indicates that thiazole derivatives exhibit significant anti-inflammatory properties. For instance, this compound has been tested for its ability to reduce inflammation in various models. In vitro studies demonstrated that this compound can downregulate pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported that it exhibits significant inhibitory effects on bacterial growth, making it a candidate for further development as an antibacterial agent. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented, indicating effective antibacterial properties at low concentrations .
3. Cytotoxic Effects
In cancer research, this compound has demonstrated cytotoxic effects on several cancer cell lines. For example, in vitro assays revealed that the compound significantly reduces cell viability in various cancer types while exhibiting lower toxicity towards normal cells . This selective cytotoxicity highlights its potential as an anticancer agent.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
Comparative studies have shown that this compound shares structural similarities with other thiazole derivatives known for their biological activities. For instance:
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions. For example:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis to form esters.
Example:
Yields exceed 85% under reflux conditions in ethanol. -
Amidation : Forms amides with primary or secondary amines via coupling reagents like EDCI/HOBt.
Example: Reaction with benzylamine produces -benzyl-2-(4-phenyl-1,3-thiazol-5-yl)acetamide in 78% yield.
Condensation with Carbonyl Derivatives
The acetic acid moiety participates in condensations to form heterocyclic systems:
-
Knoevenagel Condensation : Reacts with aldehydes (e.g., 4-chlorobenzaldehyde) in the presence of piperidine to generate α,β-unsaturated derivatives.
Example:
Reaction proceeds at 80°C for 6 hours, yielding 70–75% .
Electrophilic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitution at the 2-position due to electron-rich sulfur and nitrogen atoms:
-
Nitration : Reacts with nitric acid/sulfuric acid at 0–5°C to form 2-nitro-4-phenyl-1,3-thiazol-5-yl acetic acid (62% yield) .
-
Halogenation : Bromination with Br₂/FeBr₃ produces 2-bromo-4-phenyl-1,3-thiazol-5-yl acetic acid (55% yield) .
Coordination Chemistry
The carboxylic acid and thiazole nitrogen act as ligands for metal ions:
-
Forms complexes with Cu(II) and Zn(II) in methanol/water solutions.
Example Cu(II) complex :
Stability constant (log K): 4.2 ± 0.3 .
Decarboxylation Reactions
Thermal decarboxylation occurs under acidic conditions (e.g., H₂SO₄, 150°C):
Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Differences
- gondii) compared to the parent phenyl group . GW0742 and GW501516 incorporate fluorinated aryl groups (e.g., 3-fluoro-4-(trifluoromethyl)phenyl), which increase lipophilicity and metabolic stability, critical for blood-brain barrier penetration in neuroprotective applications . TTP399’s bulky cyclohexyl-propoxy substituents improve selectivity for glucokinase activation, a mechanism leveraged in diabetes therapeutics .
- Physicochemical Properties: TTP399 is water-insoluble due to its hydrophobic substituents, necessitating formulation adjustments for clinical use . The trimethylsilyl derivative in environmental samples (C₂₀H₂₀ClNO₂SSi) exhibits higher volatility, making it detectable in atmospheric particulate matter via advanced chromatography .
Research Findings and Analytical Techniques
Computational and Analytical Data
- Collision Cross-Section (CCS) : The parent compound’s CCS values ([M+H]⁺ = 146.4 Ų) are smaller than those of GW0742 ([M+H]⁺ ≈ 190 Ų), reflecting differences in molecular size and conformational flexibility .
Q & A
Q. What are the standard synthetic routes for 2-(4-Phenyl-1,3-thiazol-5-yl)acetic acid?
The synthesis typically involves cyclocondensation reactions to form the thiazole core. A common approach is the reaction of thiourea derivatives with α-halo ketones or esters under microwave-assisted conditions to enhance reaction efficiency . For example:
- Step 1 : React 4-phenyl-1,3-thiazole-5-carbaldehyde with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the ester intermediate.
- Step 2 : Hydrolyze the ester using NaOH or HCl to yield the acetic acid derivative .
Alternative routes may employ Suzuki coupling to introduce the phenyl group post-cyclization .
Q. How can spectroscopic techniques (NMR, IR) be optimized to confirm the structure of this compound?
- ¹H/¹³C NMR : Focus on characteristic signals:
- Thiazole protons (δ 7.2–8.5 ppm for aromatic protons).
- Acetic acid protons (δ 3.8–4.2 ppm for CH₂ and δ 12–13 ppm for COOH).
- IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .
Q. What safety protocols are recommended for handling this compound in the laboratory?
Based on analogous thiazole derivatives:
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store at room temperature in airtight containers away from oxidizers .
- For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational methods assist in predicting the reactivity of this compound in nucleophilic reactions?
Use density functional theory (DFT) to calculate:
- Electrostatic potential (ESP) : Identify electron-deficient regions (e.g., thiazole C-2) prone to nucleophilic attack .
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity sites. Tools like Multiwfn can visualize electron localization function (ELF) and bond orders .
Example: ESP maps may reveal the acetic acid moiety as a potential site for esterification or amidation .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for thiazole derivatives?
- Variable-temperature NMR : Investigate tautomeric equilibria (e.g., thione-thiol tautomerism) that may cause spectral discrepancies .
- Single-crystal X-ray diffraction (SXRD) : Use SHELXL for refinement to confirm bond lengths/angles, especially for the thiazole ring and acetic acid conformation .
- Complementary techniques : Pair XRD with HPLC-MS to validate purity and rule out polymorphic interference .
Q. How can HPLC-DAD methods be developed for quantifying this compound in complex matrices?
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
- Detection : λ = 254 nm (thiazole absorption maxima).
- Validation : Determine LOD (≤0.1 µg/mL), LOQ (≤0.5 µg/mL), and linearity (R² > 0.99) per ICH guidelines .
Q. What structural modifications enhance the biological activity of this compound?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl para-position to boost antimicrobial activity .
- Ester/amide derivatives : Replace the acetic acid with ethyl ester or hydrazide moieties to improve membrane permeability .
- SAR studies : Test analogs in in vitro assays (e.g., MIC for antimicrobials, IC₅₀ for anticancer activity) .
Methodological Challenges
Q. How can tautomerism in this compound impact its chemical behavior?
Thiazole derivatives often exhibit prototropic tautomerism , affecting reactivity and spectral
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
